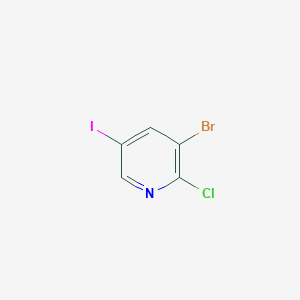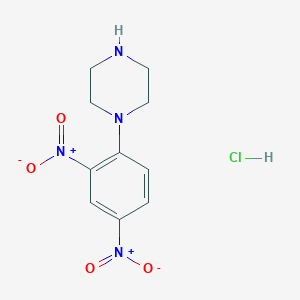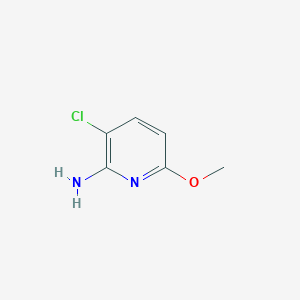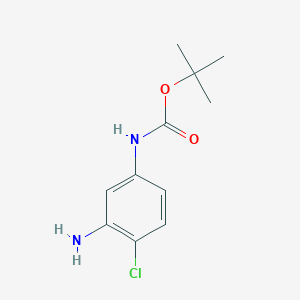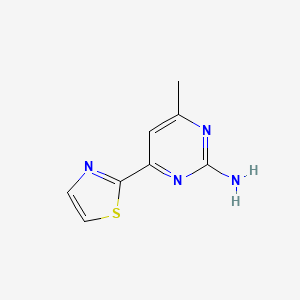![molecular formula C16H16O B1452515 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl CAS No. 648930-59-0](/img/structure/B1452515.png)
4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl
Overview
Description
The compound “4-[(But-3-en-1-yl)oxy]-1,1’-biphenyl” is a biphenyl derivative with a but-3-en-1-yl group attached through an ether linkage . Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond, and they are used in various applications, including as intermediates in the synthesis of various chemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable biphenyl derivative with a but-3-en-1-yl group. One possible method could be a nucleophilic substitution reaction, where a but-3-en-1-yl group acts as a nucleophile and attacks an electrophilic site on the biphenyl .Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings connected by a single bond, with a but-3-en-1-yl group attached to one of the phenyl rings through an oxygen atom .Chemical Reactions Analysis
The but-3-en-1-yl group in the compound could potentially undergo various chemical reactions. For instance, the carbon-carbon double bond in the but-3-en-1-yl group could participate in reactions such as additions, oxidations, or polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the compound. For instance, the presence of the but-3-en-1-yl group could potentially increase the compound’s reactivity .Scientific Research Applications
Fluorescence Studies and Chemical Synthesis 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl prop-2-enoate (ACH) and its methacrylate counterpart were synthesized from biphenyl, undergoing a series of chemical characterizations to confirm their structures. This research explored their physicochemical properties, including solubility, color, absorbance, and fluorescence, demonstrating their potential in advanced material science applications due to their unique fluorescence properties when measured in various solvents such as benzene, dichloromethane, and ethanol (Baskar & Subramanian, 2011).
Tyrosinase Inhibition for Pharmaceutical Use A series of biphenyl ester derivatives were synthesized and showed significant anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. These findings are crucial for the development of pharmaceutical applications, especially in treatments for conditions like hyperpigmentation, demonstrating the compound's potential as a basis for developing new therapeutic agents (Kwong et al., 2017).
Catalytic Applications and Material Synthesis Research on 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes highlighted their ability to form complexes with palladium, showcasing high catalytic activity in the Suzuki reaction. This property is pivotal for the synthesis of various organic compounds and materials, indicating the broader applicability of biphenyl derivatives in catalysis and organic synthesis (Potkin et al., 2014).
Conjugated Polymers and Electronic Applications The synthesis and characterization of biphenyl-containing conjugated polymers revealed their high fluorescence and reversible redox behavior, along with multichromic properties. Such polymers are of significant interest for applications in optoelectronic devices due to their thermal stability and highly fluorescent properties both in solution and thin-film forms (Deniz et al., 2013).
Liquid Crystal Technologies A comparative study of chiral liquid crystalline esters containing biphenyl units showed their potential in altering physical properties through fluorosubstitution. This research provides insights into the influence of molecular design on the electro-optic and dielectric properties of liquid crystalline materials, which could lead to advances in display technologies and optical devices (Deptuch et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-but-3-enoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h2,4-12H,1,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBJBZEAOEYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705604 | |
| Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |
CAS RN |
648930-59-0 | |
| Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
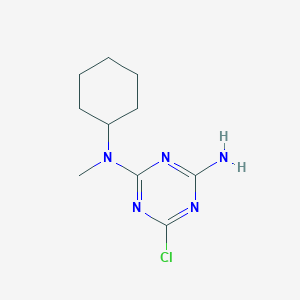

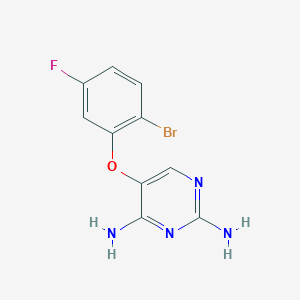
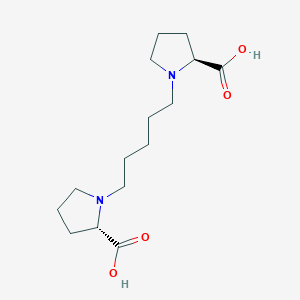
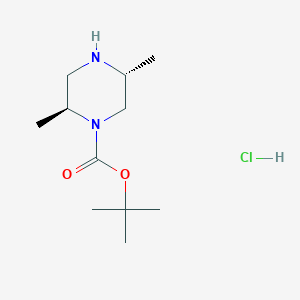
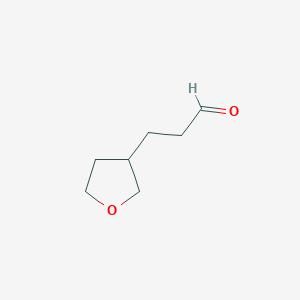
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

